![molecular formula C15H17NO3 B2402752 N-([2,3'-bifuran]-5-ylmethyl)cyclopentanecarboxamide CAS No. 2034565-78-9](/img/structure/B2402752.png)
N-([2,3'-bifuran]-5-ylmethyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-([2,3’-bifuran]-5-ylmethyl)cyclopentanecarboxamide” is an amide derivative of cyclopentanecarboxylic acid, with a bifuran group attached to the nitrogen of the amide . The bifuran group consists of two furan rings, which are five-membered rings containing oxygen. The cyclopentanecarboxamide part of the molecule is a cyclopentane (a five-membered carbon ring) with a carboxamide group (a carbonyl (C=O) group attached to a nitrogen).
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine (in this case, a bifuran-methylamine) with cyclopentanecarboxylic acid or its activated derivatives . The exact conditions and reagents would depend on various factors, including the specific properties of the starting materials and the desired yield and purity of the product.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bifuran group, the cyclopentane ring, and the amide functional group . Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the amide group and the bifuran group. The amide group can participate in various reactions, such as hydrolysis and reduction . The bifuran group, being aromatic, could undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar amide group could enhance its solubility in polar solvents. The bifuran group could contribute to its stability and rigidity.Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-15(11-3-1-2-4-11)16-9-13-5-6-14(19-13)12-7-8-18-10-12/h5-8,10-11H,1-4,9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCIWTFIJFPKDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
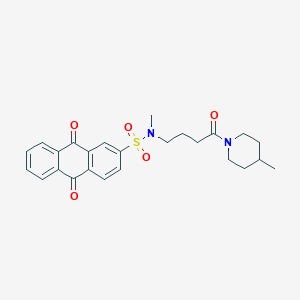
![N-(3,5-dimethylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2402671.png)



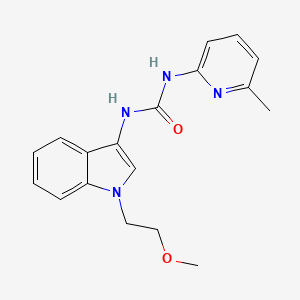
![N,N-diethyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2402679.png)
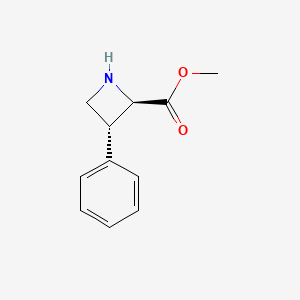
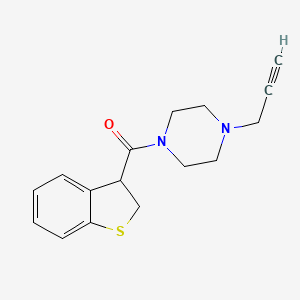
![5-(2-chloro-4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2402684.png)
![[4-(Naphthalen-1-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2402685.png)
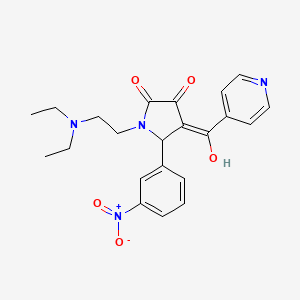
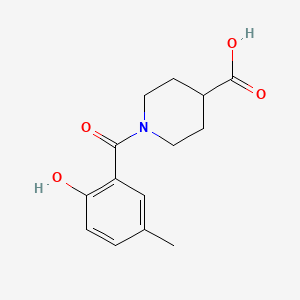
![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2402691.png)
